Product packaging for Methyl 2-(1-aminocyclohexyl)acetate(Cat. No.:CAS No. 178242-64-3)

Methyl 2-(1-aminocyclohexyl)acetate

Cat. No.: B060983
CAS No.: 178242-64-3
M. Wt: 171.24 g/mol
InChI Key: RLMHBOGYHKMLFN-UHFFFAOYSA-N
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Description

Methyl 2-(1-aminocyclohexyl)acetate is a versatile and valuable chemical building block in organic synthesis and medicinal chemistry research. This compound features a cyclohexane ring constrained amino acid ester structure, making it a prominent scaffold for the design and synthesis of peptidomimetics. Researchers utilize this molecule to introduce a conformationally restricted, lipophilic amino acid analogue into peptide chains, which can enhance metabolic stability, improve membrane permeability, and modulate the biological activity of novel peptide-based therapeutics. The primary amine functionality allows for further derivatization via amide bond formation or reductive amination, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for alternative coupling strategies. Its primary research applications include the development of protease inhibitors, receptor agonists/antagonists, and the exploration of structure-activity relationships (SAR) in drug discovery programs. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B060983 Methyl 2-(1-aminocyclohexyl)acetate CAS No. 178242-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1-aminocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-8(11)7-9(10)5-3-2-4-6-9/h2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMHBOGYHKMLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444289
Record name Methyl (1-aminocyclohexyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178242-64-3
Record name Methyl (1-aminocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(1-aminocyclohexyl)acetate
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Advanced Synthetic Methodologies and Chemical Transformations of Methyl 2 1 Aminocyclohexyl Acetate

Stereoselective Synthesis of Methyl 2-(1-aminocyclohexyl)acetate and its Enantiomers

Achieving enantiopurity is critical for the application of chiral molecules. The synthesis of single-enantiomer α,α-disubstituted amino acids can be accomplished through various stereoselective strategies, including the use of chiral catalysts, the resolution of racemic mixtures, and the diastereoselective functionalization of existing chiral scaffolds.

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis offers a powerful and atom-economical route to chiral amines and their derivatives. Key strategies applicable to the synthesis of this compound include the asymmetric hydrogenation of prochiral enamines or imines and the asymmetric Strecker reaction.

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of enamines or imines is a premier method for producing chiral amines. researchgate.netdicp.ac.cn For a precursor to this compound, a suitable exocyclic enamine could be hydrogenated using a chiral transition-metal complex. dicp.ac.cn Rhodium and Iridium complexes featuring chiral phosphine (B1218219) ligands, such as phosphoramidites or bisphospholanes, have demonstrated high efficacy in these transformations. organic-chemistry.orgrug.nl For instance, palladium-catalyzed asymmetric hydrogenation of cyclic enesulfonamides has yielded products with excellent enantioselectivities. dicp.ac.cn This approach avoids the need for stoichiometric chiral reagents, making it highly efficient. researchgate.net

Asymmetric Strecker Reaction: The Strecker synthesis, which involves the reaction of a ketone (cyclohexanone), an amine source (ammonia), and a cyanide source, is a classic method for α-amino acid synthesis. numberanalytics.com Its asymmetric variant uses a chiral catalyst to control the stereochemical outcome of the hydrocyanation step. nih.govnih.gov Chiral amido-thiourea catalysts have been developed that are robust and compatible with aqueous cyanide salts, making the process adaptable for larger-scale synthesis. nih.gov This method is particularly valuable for creating α-amino acids with quaternary stereocenters that are not easily accessible through other means like enzymatic methods or hydrogenation. nih.govnih.gov

Catalytic MethodCatalyst TypePrecursor TypeKey Advantage
Asymmetric HydrogenationChiral Rh, Ir, or Pd complexesEnamine or ImineHigh atom economy, high enantioselectivity. researchgate.netdicp.ac.cn
Asymmetric StreckerChiral amido-thioureaKetone (Cyclohexanone)Access to complex quaternary amino acids, compatible with aqueous reagents. numberanalytics.comnih.gov

Enantioselective Routes to Chiral this compound Precursors

An alternative to direct asymmetric catalysis is the synthesis or isolation of a chiral precursor which is then converted to the final product. This often involves the synthesis of a racemic intermediate followed by chiral resolution.

A common strategy in the synthesis of the related compound gabapentin (B195806) involves the creation of 1,1-cyclohexanediacetic acid monoamide as a key intermediate. e-journals.ingoogle.comnih.gov A similar precursor for this compound would be (1-cyanocyclohexyl)acetic acid. e-journals.ingoogle.com This racemic acid can be resolved into its individual enantiomers using chiral resolving agents. The separated enantiomers can then be advanced to the target chiral amino ester. For example, organocatalytic asymmetric Michael addition of α-branched aldehydes to β-nitroacrylates has been used to generate precursors for gabapentin analogues with high enantioselectivity (up to 98% ee). rsc.org

Another powerful technique is the use of chiral auxiliaries. While not a catalytic method, it is a reliable way to induce stereochemistry. The auxiliary is temporarily incorporated into a reactant to direct the stereochemical course of a reaction, and is subsequently removed.

Diastereoselective Control in Cyclohexyl Ring Functionalization

When a chiral center already exists within a molecule, new stereocenters can be introduced with controlled diastereoselectivity. For the synthesis of this compound, this could involve the functionalization of a chiral cyclohexane (B81311) derivative.

Intramolecular cyclization reactions are a powerful tool for establishing stereochemistry. For example, the intramolecular ipso-cyclization of N-methoxy-(4-halogenophenyl)amides can be used to synthesize spirodienones containing a 1-azaspiro[4.5]decane ring system, which is structurally related to the target compound. nih.govacs.org This type of reaction, proceeding through a nitrenium ion, demonstrates how intramolecular processes can create complex cyclic architectures. nih.gov Similarly, Rh(III)-catalyzed intramolecular C-H activation and cyclization can yield spiro-γ-lactams. acs.org The diastereoselectivity of such reactions can often be controlled by the reaction conditions and the nature of the catalyst or directing group. cardiff.ac.uknih.govnih.gov

Novel Approaches to the Synthesis of this compound

Modern synthetic chemistry emphasizes not only efficiency but also sustainability. This has led to the exploration of green chemistry principles and novel activation methods like mechanochemistry.

Exploration of Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. This includes using less hazardous solvents, reducing waste, and improving energy efficiency. In the context of synthesizing gabapentin and its analogues, green chemistry approaches have been explored. researchgate.net One such approach involves performing reactions without a solvent, for example, by mixing gabapentin directly with acid chlorides to form derivatives. researchgate.net

Catalytic hydrogenation of precursors like (1-cyanocyclohexyl)acetic acid in environmentally benign solvents like water or ethanol, instead of hazardous organic solvents, represents another green approach. google.com The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also aligns with green chemistry principles by minimizing solvent use and purification steps. google.com

Mechanochemical Synthesis of this compound Analogues

Mechanochemistry, specifically using ball milling, offers a solvent-free alternative to traditional solution-phase synthesis. nih.gov This technique uses mechanical energy to induce chemical reactions. nih.gov

The direct amidation of esters is a key transformation that can be achieved through mechanochemistry. nih.govchemrxiv.orgbohrium.com Studies have shown that ball milling an ester with an amine in the presence of a substoichiometric amount of a base like potassium tert-butoxide (KOtBu) can produce amides in high yields without any bulk reaction solvent. nih.govresearchgate.net This method is applicable to a wide range of substrates and has been used to synthesize active pharmaceutical ingredients. nih.govbohrium.com Another mechanochemical approach involves reacting esters with calcium nitride to form primary amides, a transformation that notably preserves the integrity of adjacent stereocenters. nih.gov These solvent-free methods are highly efficient, reduce waste, and can sometimes lead to faster reaction times compared to conventional methods. nih.gov

Mechanochemical MethodReagentsKey Advantage
Direct AmidationEster, Amine, KOtBuSolvent-free, broad substrate scope, applicable to API synthesis. nih.govbohrium.com
Primary Amide SynthesisEster, Calcium Nitride, EthanolSolvent-free, preserves stereocenter integrity, no chromatography needed. nih.gov

Flow Chemistry Applications for Continuous Synthesis of this compound

The continuous synthesis of this compound using flow chemistry presents a significant advancement over traditional batch processes. This methodology offers enhanced safety, improved reaction control, and greater scalability. A key approach involves the telescoped continuous synthesis from readily available starting materials like cyclohexanone (B45756).

Table 1: Comparison of Batch vs. Flow Synthesis of this compound

Parameter Batch Synthesis Flow Synthesis
Reaction Time Hours to days Minutes to hours
Scalability Limited High
Safety Potential for thermal runaway Enhanced safety due to small reaction volumes
Process Control Difficult to control precisely Precise control over parameters
Product Purity Often requires extensive purification Higher purity, reduced byproducts

Derivatization and Functionalization Strategies for this compound

The presence of both an amino group and an ester functionality makes this compound a valuable building block for creating diverse molecular architectures.

The primary amine of this compound can readily undergo amidation with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding amides. These reactions are typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the formation of the amide bond.

Conversely, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be subjected to esterification with a wide range of alcohols to produce different ester derivatives. Alternatively, transesterification reactions can be employed to directly convert the methyl ester to other esters under acidic or basic conditions.

The nucleophilic primary amine can be functionalized through N-alkylation and N-acylation reactions. N-alkylation with alkyl halides or other alkylating agents introduces alkyl substituents onto the nitrogen atom. Reductive amination, a two-step process involving the reaction with an aldehyde or ketone to form an imine followed by reduction, is another common method for N-alkylation.

N-acylation involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to introduce acyl groups. This reaction is often performed in the presence of a base to neutralize the hydrogen halide byproduct. These reactions are fundamental in peptide synthesis and for modifying the electronic and steric properties of the molecule.

The cyclohexyl ring of this compound provides a scaffold that can be further modified to introduce additional functionality or to alter the conformational properties of the molecule. While direct functionalization of the saturated ring can be challenging, derivatization of the starting material, cyclohexanone, before the core synthesis is a common strategy. For instance, introducing substituents on the cyclohexanone ring allows for the synthesis of analogs with modified ring systems.

More advanced strategies might involve C-H activation or radical-mediated reactions on the cyclohexyl ring of the final compound, although these methods are often less selective and require specific directing groups.

To engage in palladium-catalyzed coupling reactions, derivatives of this compound must first be appropriately functionalized. For instance, the cyclohexyl ring can be modified to include a halide or a triflate group, making it suitable for cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions.

Alternatively, the amino group can be converted into a functionality that can participate in coupling reactions. For example, after acylation, the resulting amide can be used in directed C-H activation/arylation reactions. These palladium-catalyzed transformations are powerful tools for constructing complex molecules by forming new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of advanced derivatives with potential applications in various fields of chemical research.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Cyclohexanone
Dicyclohexylcarbodiimide (DCC)

Spectroscopic and Structural Elucidation of Methyl 2 1 Aminocyclohexyl Acetate and Its Complexes

Advanced NMR Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like Methyl 2-(1-aminocyclohexyl)acetate. emerypharma.com

While 1D NMR provides initial information, 2D NMR techniques are indispensable for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex structures. emerypharma.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would reveal correlations between the protons on the cyclohexane (B81311) ring and the methylene (B1212753) protons of the acetate (B1210297) group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. youtube.com This is crucial for assigning the ¹³C signals based on their corresponding, and often more easily assigned, proton signals. For instance, the signal for the methoxy (B1213986) protons would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the C1 carbon of the cyclohexyl ring in this compound. Correlations would be expected between the methylene protons of the acetate group and the C1 and carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This provides critical information about the molecule's conformation and stereochemistry.

A combination of these 2D NMR experiments allows for a comprehensive mapping of the molecular structure of this compound. slideshare.netscience.gov

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
-NH₂(variable)-CH₂ (acetate), Cyclohexyl protons
Cyclohexyl H1.3-1.622-35Other cyclohexyl carbons, C1
-CH₂- (acetate)2.345C=O, C1, Methoxy C
-OCH₃3.652C=O
C1 (cyclohexyl)-55CH₂ (acetate), Cyclohexyl protons
C=O-175CH₂ (acetate), Methoxy H

Note: The chemical shift values are estimates and can vary based on the solvent and other experimental conditions.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in their solid form. st-andrews.ac.uk It is particularly valuable for studying different crystalline forms (polymorphs) or amorphous states of a pharmaceutical ingredient, as these can have different physical properties.

ssNMR can distinguish between different solid forms of this compound by revealing differences in the local atomic environments, which are reflected in the chemical shifts and line widths of the NMR signals. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples. nih.govrsc.org This analysis can provide information on molecular packing, intermolecular interactions, and the presence of any dynamic processes within the crystal lattice. nih.gov

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. slideshare.net For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula (C₉H₁₇NO₂).

In addition to providing the molecular weight, mass spectrometry can offer structural information through the analysis of fragmentation patterns. libretexts.org When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure.

For cyclic compounds like this compound, fragmentation can be complex. chemicalforums.com Common fragmentation pathways for cycloalkanes often involve the loss of small neutral molecules like ethene. jove.com For substituted cyclohexanes, the loss of the substituent group is also a common fragmentation pathway. chemicalforums.comjove.com

Table 2: Potential Key Fragment Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Possible Fragment Structure/Identity
171[M]⁺ (Molecular ion)
156[M - CH₃]⁺ (Loss of methyl radical)
112[M - COOCH₃]⁺ (Loss of carbomethoxy group)
98[C₆H₁₂N]⁺ (Cyclohexylamino fragment)
84[C₆H₁₂]⁺ (Cyclohexane radical cation)
56[C₄H₈]⁺ (Resulting from ring cleavage)

Note: The fragmentation pattern can be influenced by the ionization technique used.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netamericanpharmaceuticalreview.com These techniques are excellent for identifying the presence of specific functional groups. researchgate.net

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Vibrations: The primary amine group (-NH₂) will show stretching vibrations in the region of 3300-3500 cm⁻¹. nih.gov

C-H Vibrations: The C-H stretching vibrations of the cyclohexane ring and the acetate group will appear in the 2850-3000 cm⁻¹ region. nih.gov

C=O Vibration: A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group is expected around 1735 cm⁻¹. rasayanjournal.co.in

C-O Vibration: The C-O stretching vibration of the ester group will likely appear in the 1000-1300 cm⁻¹ region. rasayanjournal.co.in

C-N Vibration: The C-N stretching vibration will be present in the fingerprint region of the spectrum.

By analyzing the positions and intensities of these vibrational bands, the presence of the key functional groups in this compound can be confirmed.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch3300-3500
Alkane (C-H)C-H Stretch2850-3000
Ester (C=O)C=O Stretch~1735
Ester (C-O)C-O Stretch1000-1300

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis of this compound in Crystal Lattice

A conformational analysis based on X-ray crystallography requires the solved crystal structure of the compound. As this is not available, no details can be provided on the specific chair or boat conformation of the cyclohexyl ring, the orientation of the amino and acetate substituents, or the torsional angles that define the molecule's shape within a crystal lattice.

Co-crystallization Studies with this compound

Co-crystallization involves crystallizing a target molecule with a second component (a co-former) to form a new crystalline solid with potentially modified physicochemical properties. nih.gov Amino acids are often considered as potential co-formers due to their ability to form strong hydrogen bonds. nih.gov However, a search of the available literature yielded no specific studies on the co-crystallization of this compound with any co-former. Such studies would typically involve screening for co-crystal formation and characterizing the resulting solids using techniques like Powder X-ray Diffraction (PXRD) and single-crystal X-ray diffraction. nih.gov

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Assignment

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. wikipedia.org These methods measure the differential absorption and rotation of circularly polarized light, respectively, which can be used to determine the absolute configuration of enantiomers. libretexts.org A prerequisite for such an analysis is that the molecule must be chiral. This compound is an achiral molecule as it possesses a plane of symmetry passing through the C1-C4 axis of the cyclohexane ring and bisecting the aminomethyl and acetate groups. Therefore, it does not exhibit optical activity, and CD/ORD spectroscopy is not applicable for assigning an absolute configuration.

Computational Chemistry and Theoretical Studies on Methyl 2 1 Aminocyclohexyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict a wide array of molecular attributes from the ground up, offering a detailed picture of electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) Studies on Methyl 2-(1-aminocyclohexyl)acetate

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. core.ac.uk This method is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. core.ac.uk DFT studies on molecules similar in structure to this compound have been used to determine stable, minimum-energy structures and to analyze their electronic and spectroscopic properties. scienceacademique.comresearchgate.net Such calculations can provide optimized geometries, energies, and reaction mechanisms. core.ac.uk For instance, in a study of a related compound, DFT calculations with the B3LYP functional were employed to identify the most stable conformation and to investigate its vibrational spectra. scienceacademique.com While specific DFT studies on this compound are not widely published, the principles and methodologies are directly applicable. A theoretical investigation would likely involve geometry optimization to find the most stable arrangement of atoms, followed by frequency calculations to ensure it corresponds to a true energy minimum. These calculations would yield important data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Table 1: Representative Theoretical Data from DFT Calculations on Analogous Compounds

PropertyCalculated ValueMethod/Basis SetReference
Optimized EnergyVariesB3LYP/6-311+G(d,p) researchgate.net
Key Bond Lengths (e.g., C-N, C=O)VariesB3LYP/6-311+G(d,p) researchgate.net
Key Bond Angles (e.g., C-N-H, O=C-O)VariesB3LYP/6-311+G(d,p) researchgate.net
Dipole MomentVariesHF/6-311+G(d,p) researchgate.net

This table is illustrative and based on typical data obtained for similar organic molecules. The exact values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. nih.govlibretexts.org The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge. nih.gov This allows for the visualization of electron-rich and electron-poor regions. libretexts.org Typically, regions of negative potential (colored in shades of red) are associated with lone pairs of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) indicate electron-deficient areas and are prone to nucleophilic attack. nih.govlibretexts.org

For this compound, an MEP map would likely show a region of high negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amine group, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the amine group and those attached to the cyclohexyl ring would exhibit positive potential. The analysis of MEP maps can be crucial in understanding intermolecular interactions, including how the molecule might interact with a biological receptor. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. dntb.gov.ua A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

In the case of this compound, the HOMO is likely to be localized on the amine group, which is the most electron-rich part of the molecule. The LUMO, on the other hand, would likely be centered on the carbonyl group of the ester, which is an electron-withdrawing moiety. The energy difference between these orbitals would provide insight into the molecule's electronic transitions and its propensity to engage in chemical reactions. FMO analysis is particularly useful in predicting the outcomes of pericyclic reactions and in understanding charge transfer processes. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations on a Similar Molecule

OrbitalEnergy (eV)Significance
HOMO-6.5Electron-donating ability
LUMO-0.8Electron-accepting ability
HOMO-LUMO Gap5.7Chemical reactivity and stability

Note: These are example values for a comparable organic molecule and the actual values for this compound would need to be calculated.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, solvent effects, and interactions with other molecules. nih.gov

Solvent Effects on this compound Conformations

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for exploring how different solvents affect the conformational landscape of a molecule. researchgate.net For this compound, simulations in both polar (e.g., water) and nonpolar (e.g., cyclohexane) solvents would reveal the preferred conformations in each environment.

In a polar solvent, the molecule would likely adopt conformations that maximize the exposure of its polar groups (the amine and ester functionalities) to the solvent through hydrogen bonding and dipole-dipole interactions. In a nonpolar solvent, the molecule might fold to minimize the exposure of these polar groups, leading to different dominant conformations. By analyzing the trajectories from MD simulations, one can construct a potential of mean force (PMF) along specific dihedral angles to quantify the relative energies of different conformers and the barriers between them.

Ligand-Receptor Interaction Modeling with this compound Derivatives

Given that derivatives of this compound may have biological activity, MD simulations are invaluable for modeling their interactions with target receptors. mdpi.com These simulations can provide detailed insights into the binding process, including the key amino acid residues involved in the interaction, the role of water molecules, and the conformational changes that occur upon binding. unica.itnih.gov

The process typically begins with docking the ligand into the active site of the receptor to generate an initial binding pose. unica.it This complex is then subjected to MD simulations to assess its stability and to refine the binding mode. mdpi.com Analysis of the simulation can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. unica.it Furthermore, techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the free energy of binding, providing a quantitative measure of the ligand's affinity for the receptor. chemrxiv.org This information is critical in the rational design of more potent and selective ligands. unina.it

In Silico Prediction of Spectroscopic Properties

Computational methods offer powerful tools for predicting the spectroscopic properties of molecules like this compound, providing insights that can aid in the interpretation of experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry, often used to assign signals in experimental spectra to specific nuclei within a molecule. nih.gov For this compound, theoretical chemical shifts for ¹³C and ¹H can be calculated, though the accuracy depends heavily on the chosen computational method and basis set. nih.gov

The standard approach involves a two-step process. First, the molecule's geometry is optimized to find its most stable three-dimensional conformation. Following this, NMR shielding tensors are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. q-chem.com These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, usually Tetramethylsilane (TMS). docbrown.info

DFT methods, such as B3LYP, are commonly employed for these calculations. nih.gov The choice of basis set, for instance, the 6-31G* or a larger one like cc-pVTZ, also plays a crucial role in the accuracy of the prediction. researchgate.net While direct computational data for this compound is scarce, predictions can be extrapolated from studies on analogous compounds like cyclohexylamine (B46788), 1-aminocyclohexanecarboxylic acid, and methyl acetate (B1210297). docbrown.inforsc.orghmdb.ca

The predicted ¹³C NMR chemical shifts would be expected to show distinct signals for the carbonyl carbon of the ester group (typically in the 170-175 ppm range), the quaternary carbon of the cyclohexyl ring attached to both the amino and acetyl groups (around 55-65 ppm), the methoxy (B1213986) carbon of the ester (around 50-55 ppm), and the various methylene (B1212753) carbons of the cyclohexyl ring (in the 20-40 ppm range). rsc.orgchemicalbook.com

Table 1: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

This table presents a hypothetical set of predicted ¹³C NMR chemical shifts based on computational data from analogous compounds. The values are illustrative and would require a specific DFT study on the target molecule for validation.

Carbon AtomPredicted Chemical Shift (ppm)Notes
Carbonyl (C=O)172.5Influenced by the ester functional group.
Quaternary (C-1)59.0Attached to both the amine and the CH₂COO- group.
Methoxy (-OCH₃)52.0Carbon of the methyl ester group.
Methylene (-CH₂-)40.5Methylene group adjacent to the carbonyl.
Cyclohexyl C-2, C-634.0Methylene carbons adjacent to the quaternary carbon.
Cyclohexyl C-3, C-524.5Methylene carbons beta to the quaternary carbon.
Cyclohexyl C-426.0Methylene carbon gamma to the quaternary carbon.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies. researchgate.net These calculations are typically performed using DFT after an initial geometry optimization. nih.gov The output provides the frequencies of the vibrational modes and their corresponding intensities (for IR) or scattering activities (for Raman). researchgate.net

For a molecule like this compound, the simulated IR spectrum would be expected to show characteristic peaks corresponding to its functional groups. These include:

N-H stretching vibrations from the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations from the cyclohexyl and methyl groups, just below 3000 cm⁻¹.

A strong C=O stretching vibration from the ester carbonyl group, expected around 1730-1750 cm⁻¹. youtube.com

N-H bending (scissoring) vibrations around 1590-1650 cm⁻¹. researchgate.net

C-O stretching vibrations from the ester linkage in the 1000-1300 cm⁻¹ region.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the fact that calculations are for an isolated molecule in the gas phase. nih.gov To improve agreement with experimental data, a scaling factor is commonly applied to the computed frequencies. nih.govnih.gov Recent advancements also utilize machine learning models trained on DFT data to predict Raman spectra with good accuracy. nih.govarxiv.orgexlibrisgroup.com

Table 2: Illustrative Predicted IR Vibrational Frequencies for this compound

This table provides a hypothetical set of key vibrational frequencies based on computational studies of molecules with similar functional groups.

Vibrational ModePredicted Frequency (cm⁻¹)Expected IntensityFunctional Group
N-H Asymmetric Stretch3450MediumAmine
N-H Symmetric Stretch3350MediumAmine
C-H Stretch (Cyclohexyl)2940StrongAlkane
C=O Stretch1735StrongEster
N-H Bend (Scissoring)1610Medium-StrongAmine
C-O-C Asymmetric Stretch1240StrongEster
C-N Stretch1180MediumAmine

Applications of Methyl 2 1 Aminocyclohexyl Acetate in Advanced Organic Synthesis

Methyl 2-(1-aminocyclohexyl)acetate as a Chiral Auxiliary or Ligand Precursor

In the realm of asymmetric synthesis, the use of chiral auxiliaries is a well-established strategy to control the stereochemical outcome of a reaction. researchgate.netnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the formation of a specific stereoisomer. researchgate.net While there is a wide array of chiral auxiliaries derived from natural sources like amino acids and terpenes, the specific use of this compound as a chiral auxiliary is not extensively documented in publicly available research. nih.gov However, its structure contains a stereogenic center if the cyclohexane (B81311) ring is appropriately substituted, making it a potential candidate for such applications.

The development of new chiral ligands is crucial for the advancement of enantioselective catalysis. nih.govsemanticscholar.org These ligands, when complexed with a metal center, can create a chiral environment that influences the stereoselectivity of a reaction. The amino and ester functionalities in this compound make it a viable precursor for the synthesis of novel bidentate or polydentate chiral ligands. nih.govsemanticscholar.org For instance, the amino group can be readily modified to introduce other coordinating groups, and the ester can be hydrolyzed to the corresponding carboxylic acid, providing another coordination site. The resulting ligands could then be evaluated for their efficacy in various asymmetric transformations.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single step. The efficiency and atom economy of MCRs make them highly attractive for the construction of diverse molecular libraries. The bifunctional nature of this compound, possessing both a primary amine and an ester group, makes it a suitable substrate for various MCRs.

For example, the amino group can participate in reactions such as the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could provide the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acetamido carboxamide derivative. The resulting product would incorporate the cyclohexyl scaffold, which is a common motif in many biologically active compounds.

Role in the Synthesis of Complex Natural Products and Analogues

The cyclohexane ring is a recurring structural motif in a vast number of natural products and their analogues. The functionalized cyclohexane core of this compound makes it a valuable synthon for the construction of such complex molecules. A notable example of a pharmaceutically important analogue that can be synthesized from a closely related precursor is Gabapentin (B195806). google.com Gabapentin, or 1-(aminomethyl)cyclohexylacetic acid, is an anticonvulsant and analgesic drug. google.com A patented synthetic route to Gabapentin involves the reduction of a nitro-substituted precursor, 1-(nitromethyl)cyclohexylacetic acid methyl ester, to the corresponding amino acid. google.com This highlights the utility of the core structure of this compound as a key intermediate for the synthesis of bioactive compounds.

Furthermore, derivatives of cyclohexyl acetates have been utilized in the synthesis of other natural products. For instance, Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate has been employed as a starting material in the synthesis of certain natural products through yeast reduction to the corresponding hydroxy esters. smolecule.com This demonstrates the broader potential of substituted cyclohexyl acetate (B1210297) derivatives in the synthesis of complex molecular architectures.

Application as a Core Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large and diverse libraries of compounds, which can then be screened for biological activity. The concept relies on the use of a central "scaffold" molecule that can be systematically decorated with a variety of substituents. The structure of this compound, with its reactive amino and ester groups, makes it an ideal candidate for a core scaffold in combinatorial library synthesis.

The primary amino group can be acylated, alkylated, or used in reductive amination with a diverse set of aldehydes and ketones. Simultaneously, the methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a library of amines or alcohols to form amides or esters. This dual functionalization allows for the generation of a large number of distinct compounds from a single, readily available starting material. The resulting library of compounds, all sharing the central 1-aminocyclohexylacetic acid core, could then be screened for various biological activities, accelerating the drug discovery process.

Strategic Intermediate in Medicinal Chemistry for Analgesics and Anti-inflammatory Drugs

The cyclohexane ring is a common feature in many compounds with analgesic and anti-inflammatory properties. Research has shown that the incorporation of a cyclohexyl substituent can enhance the analgesic activity of certain classes of compounds. nih.gov For example, in a series of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid derivatives, those with a cyclohexyl substituent at the C-4 position generally exhibited superior analgesic activity compared to those with lipophilic alkyl substituents. nih.gov

The most significant application of the core structure of this compound in medicinal chemistry is as a strategic intermediate in the synthesis of Gabapentin. google.com As mentioned earlier, Gabapentin is widely used for the treatment of neuropathic pain, which is a type of chronic pain caused by nerve damage. The synthesis of Gabapentin from a closely related nitro-ester derivative underscores the importance of this molecular framework in the development of analgesics. google.com

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) is an active area of research, with a focus on designing molecules with improved efficacy and reduced side effects. researchgate.netmdpi.com The structural motif of this compound could serve as a building block for the synthesis of new NSAID candidates. For instance, the amino group could be functionalized with various acidic moieties, a common feature in many NSAIDs, while the cyclohexane ring could provide the necessary lipophilicity to interact with the active site of cyclooxygenase (COX) enzymes.

Use in Neuroscience Research: Interaction with Neurotransmitter Systems

The primary connection of this compound to neuroscience research is through its role as a precursor to Gabapentin. google.com Gabapentin's mechanism of action, while not fully elucidated, is known to involve the modulation of neurotransmitter systems. Despite being designed as a GABA (gamma-aminobutyric acid) analogue, Gabapentin does not act on GABA receptors directly. Instead, it is believed to exert its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels. chemicalbridge.co.uk

This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate. By dampening neuronal excitability, Gabapentin can alleviate seizures and neuropathic pain. The synthesis of Gabapentin and its derivatives from intermediates like this compound is therefore of significant interest to researchers in neuroscience who are developing new therapies for neurological and psychiatric disorders.

The following table summarizes the key applications and the role of the core structure of this compound in various fields of advanced organic synthesis and medicinal chemistry.

Application AreaRole of this compound StructureKey Findings/Potential
Chiral Auxiliary/Ligand Precursor Potential for creating chiral environments in asymmetric synthesis.The bifunctional nature allows for the synthesis of novel chiral ligands.
Multicomponent Reactions Serves as a versatile building block due to its amino and ester groups.Suitable for Ugi and Passerini reactions to generate complex molecules.
Natural Product Synthesis Acts as a synthon for the cyclohexane core found in many natural products.A key precursor for the synthesis of Gabapentin, a known pharmaceutical. google.com
Combinatorial Chemistry Functions as a core scaffold for generating diverse molecular libraries.The amino and ester groups allow for dual functionalization.
Medicinal Chemistry (Analgesics) The cyclohexyl moiety can enhance analgesic activity in certain compounds. nih.govA strategic intermediate for the synthesis of the analgesic drug Gabapentin. google.com
Neuroscience Research Precursor to Gabapentin, which modulates neurotransmitter systems.Gabapentin interacts with voltage-gated calcium channels, reducing neuronal excitability. chemicalbridge.co.uk

Advanced Analytical Methodologies for Methyl 2 1 Aminocyclohexyl Acetate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation and analysis of chemical compounds. For a polar molecule like Methyl 2-(1-aminocyclohexyl)acetate, which contains both an amino group and an ester, specific chromatographic approaches are employed to achieve optimal resolution and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile or thermally unstable compounds like this compound. Method development involves the systematic optimization of several parameters to achieve a desired separation. For amino acid esters, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be effective. cdc.gov

A typical HPLC method development strategy would begin with selecting a suitable stationary phase, such as a C18 column for reversed-phase or a HILIC column for enhanced retention of polar compounds. The mobile phase composition, usually a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is then optimized. Modifiers such as formic acid or trifluoroacetic acid are often added to the mobile phase to improve peak shape and ionization efficiency if a mass spectrometer is used as the detector.

Key developmental considerations include:

Column Chemistry: C18, C8, Phenyl-Hexyl, or HILIC columns.

Mobile Phase: Gradient elution is often preferred over isocratic elution to resolve compounds with a range of polarities and to shorten analysis time.

pH Control: Buffering the aqueous component of the mobile phase is critical for controlling the ionization state of the primary amine, which significantly impacts retention and peak symmetry.

Detector Selection: A UV detector can be used if the molecule possesses a chromophore or is derivatized. More commonly, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) is employed for sensitive and specific detection.

Below is an interactive table outlining a hypothetical set of starting parameters for an HPLC method for this compound analysis.

ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)Provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to protonate the amine, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the compound.
Gradient 5% to 95% B over 15 minutesEnsures elution of the main compound and any impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns.
Column Temperature 30 °CMaintains consistent retention times and improves peak efficiency.
Detection Mass Spectrometry (MS) or ELSDProvides specificity and sensitivity for a non-UV absorbing compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cdc.gov For compounds like this compound, which have polar functional groups (amine) and a relatively high molecular weight, direct analysis by GC can be challenging due to low volatility and potential thermal degradation. Therefore, a derivatization step is often required to increase volatility and thermal stability. A common approach involves converting the primary amine to a less polar derivative, for example, through acylation or silylation.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on boiling point and interaction with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of the target compound and any impurities. Purity is assessed by integrating the peak area of the target compound relative to the total area of all detected peaks.

The following interactive table details a potential GC-MS method for the purity assessment of a derivatized form of this compound.

ParameterConditionPurpose
Derivatization Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)To silylate the primary amine, increasing volatility.
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A common, non-polar column suitable for a wide range of compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert gas to carry the sample through the column.
Inlet Temperature 250 °CEnsures rapid vaporization of the derivatized analyte.
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/minSeparates compounds based on their boiling points.
MS Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
MS Scan Range 40-500 m/zCovers the expected mass of the derivatized compound and its fragments.

Since this compound is a chiral compound, possessing a stereocenter at the C1 position of the cyclohexane (B81311) ring, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. This is particularly important in pharmaceutical contexts, where different enantiomers can have distinct biological activities.

The separation is achieved using a chiral stationary phase (CSP). These phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different strengths of interaction and, consequently, different retention times. Chiral separations can be performed using either HPLC or GC. For GC analysis, derivatization is typically necessary, and a chiral column, such as one coated with a cyclodextrin (B1172386) derivative or a chiral polymer like Chirasil-L-Val, is used. nih.gov

An example of a chiral GC method is outlined in the interactive table below.

ParameterConditionRationale
Derivatization Reaction with an alkyl chloroformate (e.g., methyl chloroformate). nih.govCreates a suitable derivative for GC analysis. nih.gov
GC Column Chirasil-L-Val or similar chiral stationary phase. nih.govEnables the separation of enantiomers through differential interactions. nih.gov
Carrier Gas Hydrogen or HeliumProvides efficient transport through the narrow-bore chiral column.
Oven Program Isothermal or slow temperature rampOptimizes the resolution between the two enantiomeric peaks.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification; MS for confirmation of peak identity.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of compounds. Advanced MS techniques provide high levels of sensitivity and specificity, making them crucial for the unambiguous identification of this compound.

Tandem Mass Spectrometry, or MS/MS, is a technique that involves two stages of mass analysis to elucidate the structure of a compound. researchgate.net In the first stage, the intact molecule is ionized to form a precursor ion (often the molecular ion, [M]+• or [M+H]+). This precursor ion is then selected and isolated from other ions. In the second stage, the selected precursor ion is fragmented by collision with an inert gas (a process called collision-induced dissociation, or CID). The resulting fragment ions, known as product ions, are then analyzed by the second mass analyzer.

The fragmentation pattern is highly specific to the chemical structure of the precursor ion and serves as a structural fingerprint. For this compound (exact mass: 171.126), characteristic fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH3, 31 Da) to yield an ion at m/z 140, or the loss of the entire methoxycarbonyl group (-COOCH3, 59 Da). docbrown.info Cleavage of the bond between the cyclohexane ring and the acetate (B1210297) side chain is also a likely fragmentation pathway. libretexts.org By analyzing these fragmentation patterns, the connectivity of atoms within the molecule can be confirmed.

The table below shows potential fragment ions for this compound in an MS/MS experiment.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
172.1 ([M+H]+)140.1CH3OH (Methanol)[M+H - CH3OH]+
172.1 ([M+H]+)113.1HCOOCH3 (Methyl formate)[C6H10NH2]+ (Aminocyclohexyl cation)
172.1 ([M+H]+)98.1CH2COOCH3 + NH3[C6H10]+ (Cyclohexene radical cation)
171.1 ([M]+•)140.1•OCH3 (Methoxy radical)[M - •OCH3]+
171.1 ([M]+•)84.1•CH2COOCH3[C6H12N]+ (1-Aminocyclohexyl cation)

High-Resolution Accurate Mass (HRAM) spectrometry, performed on instruments such as Orbitrap or Time-of-Flight (TOF) mass spectrometers, measures the mass-to-charge ratio of an ion with extremely high precision (typically to within 5 parts per million, ppm). cdc.gov This capability allows for the determination of the elemental formula of a molecule from its measured mass.

While a standard mass spectrometer might measure the mass of this compound as 171.1, an HRAM instrument can measure it as 171.12593. lookchem.com This high accuracy allows for the calculation of a unique elemental formula (C9H17NO2). This is a powerful tool for confirming the identity of a compound, as it can distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. HRAM provides a high degree of confidence in the identification of a substance, complementing the structural information gained from MS/MS. cdc.gov The assessment of quality control samples has demonstrated high accuracy (99.5-104%) and precision (2-9%) for HRAM analyses. cdc.gov

The following table illustrates the power of HRAM by comparing the theoretical mass of this compound with other potential isobaric formulas.

Elemental FormulaCompound TypeTheoretical Exact Mass (Da)Mass Difference from C9H17NO2 (mDa)
C9H17NO2 This compound 171.12593 0.00
C10H19N2Hypothetical Diamine171.15482+28.89
C11H21OHypothetical Alcohol171.15924+33.31
C8H13N3OHypothetical Triazine Derivative171.10586-20.07

Electrochemical Methods for Characterization and Quantification

Electrochemical methods offer a sensitive and cost-effective alternative to traditional chromatographic techniques for the analysis of electroactive compounds like this compound. The presence of the primary amine group allows for its direct electrochemical oxidation, forming the basis for its detection and quantification. While specific studies on this compound are not prevalent, extensive research on the closely related parent compound, gabapentin (B195806), provides a strong foundation for applicable methodologies. researchgate.netresearchgate.net

Voltammetric techniques are particularly suitable for this purpose. Methods such as cyclic voltammetry, linear sweep voltammetry, and differential-pulse voltammetry have been successfully applied to study the electrochemical behavior of gabapentin at various electrodes. researchgate.net The oxidation process is typically irreversible and adsorption-controlled, where the analyte accumulates on the electrode surface before the electron transfer event. researchgate.net The resulting anodic peak current shows a linear relationship with the concentration of the compound, enabling accurate quantification. researchgate.net

The choice of electrode material is crucial for enhancing the sensitivity and selectivity of the analysis. Modified electrodes often exhibit superior performance compared to conventional ones. For instance, gold nanoparticle (AuNP) modified glassy carbon electrodes have been shown to significantly improve the electrochemical response for gabapentin oxidation. researchgate.net Another approach involves the use of carbon ceramic electrodes modified with a nickel-catechol complex, which demonstrates electrocatalytic activity towards the redox reaction of the analyte, leading to a lower limit of detection. researchgate.net

Potentiometric sensors, another class of electrochemical devices, have also been developed for the determination of gabapentin and could be adapted for its methyl ester. researchgate.net These sensors offer the advantages of simplicity, low cost, and a wide analytical range.

Table 1: Summary of Electrochemical Methods Applicable for this compound Analysis (Based on Gabapentin Studies)
TechniqueElectrode SystemPrincipleKey Findings
Differential-Pulse VoltammetryGold Nanoparticle (AuNP) Modified Glassy Carbon ElectrodeAdsorption-controlled irreversible oxidation of the amine group.Greatly improved electrochemical response compared to bare electrodes. researchgate.net
VoltammetryCarbon Ceramic Electrode modified with Nickel-Catechol ComplexElectrocatalytic oxidation of the amine group.Provides a linear response over a concentration range of 1.25-63.23 μmol L-1 with a detection limit of 0.5 μmol L-1. researchgate.net
PotentiometryPotentiometric Sensor (e.g., PVC membrane)Measures the potential difference between two electrodes.Offers a simple and sensitive method for quantification in pharmaceutical formulations. researchgate.net

Quality Control and Impurity Profiling of this compound

Rigorous quality control and comprehensive impurity profiling are essential in the synthesis and application of this compound. The identification and quantification of impurities are mandated by regulatory authorities to ensure the quality and safety of chemical substances. thermofisher.comijprajournal.com A significant challenge in the analysis of this compound and its related impurities is their lack of strong UV-absorbing chromophores, which complicates detection by standard HPLC-UV methods. thermofisher.comeuropeanpharmaceuticalreview.com

The impurity profile for this compound is expected to be similar to that of gabapentin. A primary and critical impurity is the intramolecular cyclization product, 2-azaspiro thermofisher.commdpi.comdecan-3-one (often referred to as Impurity A in gabapentin monographs). mdpi.com This lactam can form during synthesis or upon storage, influenced by factors such as temperature and pH. mdpi.commdpi.com Other potential impurities may arise from starting materials, by-products, or degradation pathways.

To overcome the detection challenges, advanced and hyphenated analytical techniques are employed:

HPLC with Charged Aerosol Detection (CAD): This method is highly effective for the analysis of non-chromophoric compounds. The CAD is a mass-based detector that provides a near-universal response, irrespective of the analyte's optical properties. Hyphenating a UV detector with a CAD allows for the simultaneous detection of both chromophoric and non-chromophoric impurities in a single chromatographic run, improving efficiency and comprehensiveness. thermofisher.comeuropeanpharmaceuticalreview.com This approach has been successfully used for the impurity profiling of gabapentin, achieving the low limits of quantitation (LOQ) required by regulatory bodies. thermofisher.com

Quantitative Nuclear Magnetic Resonance (qNMR): ¹H qNMR spectroscopy serves as a powerful primary method for the identification and quantification of impurities without the need for a reference standard of the impurity itself. mdpi.com It has been validated for the determination of 2-azaspiro thermofisher.commdpi.comdecan-3-one in gabapentin, demonstrating high accuracy, precision, and specificity. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers exceptional sensitivity and selectivity for identifying and quantifying trace-level impurities. It can provide structural information for unknown impurities and has been used for the determination of gabapentin and its structural isomers in various matrices. nih.gov

Table 2: Potential Impurities of this compound and Analytical Methods for Detection
Impurity NamePotential OriginRecommended Analytical MethodKey Considerations
2-Azaspiro thermofisher.commdpi.comdecan-3-oneIntramolecular cyclizationHPLC-CAD, qNMR, LC-MS/MSA critical impurity to monitor due to its potential formation during synthesis and storage. mdpi.com
GabapentinHydrolysis of the methyl esterHPLC-CAD, LC-MSCan form in the presence of water.
Unreacted Starting MaterialsIncomplete reactionGC-MS, LC-MSDependent on the specific synthetic route used.
Di-acylated by-productsSide reactionsLC-MSPotential formation of dimers or other related substances.

Biological Activity and Mechanistic Studies of Methyl 2 1 Aminocyclohexyl Acetate Derivatives

Investigation of Methyl 2-(1-aminocyclohexyl)acetate as a Precursor in Synthesizing Bioactive Molecules

This compound is recognized as a key precursor in the synthesis of more complex, biologically active compounds. The core structure is a type of amino acid derivative, which are well-established building blocks in medicinal chemistry. medchemexpress.com The cyclohexane (B81311) moiety, in particular, is a "privileged structure" often found in potent pharmaceuticals. Its incorporation into a molecule can enhance properties like receptor binding, metabolic stability, and pharmacokinetic profiles. mdpi.commdpi.com

The process often involves modifying the amino group or the ester functionality of the parent molecule. For instance, the amino group can be acylated or reacted with various electrophiles to introduce new pharmacophores. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drugs. These synthetic strategies allow for the creation of large libraries of compounds that can be screened for desired biological activities. researchgate.net The use of such versatile building blocks is central to multicomponent reactions, which enable the efficient, one-pot synthesis of complex molecules from simpler precursors. nih.govmdpi.com This approach accelerates the drug discovery process by quickly generating structural diversity for biological screening. ijprt.org

Evaluation of Cyclohexyl Derivatives for Biological Activity

A wide range of biological activities has been reported for derivatives containing the cyclohexyl motif. These compounds have been investigated for their potential as anti-inflammatory, analgesic, anticancer, and antimicrobial agents. cabidigitallibrary.orgresearchgate.net

For example, a series of novel cyclohexyl-N-acylhydrazone derivatives were synthesized and evaluated for their analgesic and anti-inflammatory properties. In these studies, the replacement of a 1,3-benzodioxole (B145889) system with a cyclohexane ring led to an improvement in both anti-inflammatory and analgesic activities. mdpi.com Specifically, certain derivatives demonstrated significant effects in models of thermal hyperalgesia, suggesting their potential as candidates for treating both acute and chronic pain. mdpi.com

In another area, substituted 2-cyclohexyl-4-phenyl-1H-imidazoles were designed as antagonists for the neuropeptide Y (NPY) Y5-receptor, which is a target for anti-obesity therapeutics. nih.gov The introduction of the cyclohexyl ring was a key structural modification aimed at improving the oral pharmacokinetic profile and reducing off-target effects, such as affinity for the hERG potassium channel. nih.gov

Table 1: Biological Activities of Selected Cyclohexyl Derivatives This table is interactive. You can sort and filter the data.

Derivative Class Target/Model Observed Biological Activity Reference
Cyclohexyl-N-acylhydrazones Acetic acid-induced writhing, Carrageenan-induced peritonitis Analgesic and anti-inflammatory mdpi.com
Substituted 2-cyclohexyl-1H-imidazoles Neuropeptide Y Y5-receptor Potent and selective receptor antagonism nih.gov
Spiro[benzofuran-2,1′-cyclohexane] derivatives Classical complement pathway Inhibition of complement pathway (anti-inflammatory) cabidigitallibrary.org
Benzyl-[3-(benzyl aminomethyl) cyclohexyl methyl]-amine derivatives Gram-positive bacteria Antibacterial activity cabidigitallibrary.org
Acetylated 5-aminosalicylate-thiazolinone hybrids Various cancer cell lines Potent anti-proliferative activity nih.gov

Research in Pharmaceutical Development for Novel Therapeutic Agents

The development of novel therapeutic agents often involves the strategic modification of a lead compound to optimize its drug-like properties. The cyclohexyl group, derived from precursors like this compound, plays a significant role in this process.

One key objective in pharmaceutical development is to enhance oral bioavailability. In the development of NPY Y5 antagonists, replacing an aryl ring with a cyclohexyl ring was a successful strategy. This led to the discovery of a compound with a bioavailability (F) of 36%, a marked improvement over the initial lead structures. nih.gov

Another focus is improving the selectivity of a drug candidate to minimize side effects. For instance, the development of Siponimod, an S1P1 receptor agonist, involved replacing a flexible lipid chain with a more rigid structure containing a cyclohexane and an aromatic ring. This modification was designed to increase the selectivity of the compound for its target receptor. mdpi.com Similarly, research into anticancer agents has yielded acetylated hybrid compounds that show potent activity against various cancer cell lines but lower cytotoxicity against normal cells, indicating a favorable selectivity index. nih.gov These examples highlight how incorporating a cyclohexyl scaffold can be a crucial step in transforming a bioactive molecule into a viable therapeutic agent.

Biochemical Assays for Enzyme Activity and Metabolic Pathways

To understand how these derivatives function, a variety of biochemical assays are employed. These assays measure the interaction of the compounds with specific biological targets, such as enzymes or receptors, and their effects on cellular pathways.

Radioligand Assays: These are used to determine the binding affinity of a compound to a specific receptor. In the study of NPY Y5 antagonists, radioligand assays were used to measure the inhibitory constant (Ki) of the newly synthesized cyclohexyl derivatives, with one lead compound showing a Ki of 3 nM. nih.gov

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. For example, derivatives might be tested for their ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov

In Silico Molecular Docking: Computational methods are used to predict how a compound might bind to the active site of a protein. This approach was used to predict the binding of acetylated hybrid compounds to cell cycle regulators and to guide the development of new anticancer agents. nih.gov It has also been used to simulate the interaction of novel nitrogenous compounds with enzymes like acetylcholinesterase and tubulin. mdpi.com

Cell Viability and Proliferation Assays: To assess anticancer potential, compounds are tested on various cancer cell lines to determine their effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC₅₀) is a common metric derived from these assays. nih.gov

Metabolomic and Transcriptomic Analysis: Advanced techniques can provide a broader view of a compound's effects. Metabolomic analysis can reveal changes in the metabolic profile of cancer cells after treatment, while transcriptomic analysis can identify which genes and cellular pathways, such as DNA repair and cell cycle, are affected by the compound. nih.gov

Role in Studies Related to Neurological Disorders, Depression, and Anxiety

Derivatives containing the cyclohexyl moiety are being investigated for their potential in treating neurological disorders. The central nervous system (CNS) is a key area of interest, and the ability of a compound to cross the blood-brain barrier is a critical factor. mdpi.com

Abnormal DNA methylation patterns and the proteins that recognize them, such as MeCP2, are implicated in several neurodevelopmental and neurodegenerative disorders. nih.gov While direct studies linking this compound to these epigenetic mechanisms are not prominent, the development of small molecules that can modulate CNS targets is an active area of research.

The NPY system, targeted by some cyclohexyl derivatives, is not only involved in appetite but also plays a role in regulating mood and anxiety. nih.gov Therefore, antagonists of NPY receptors could have applications beyond obesity. Furthermore, many heterocyclic antidepressants have been shown to possess antimicrobial activity, highlighting the potential for compounds designed for CNS targets to have multiple biological effects. mdpi.com The development of compounds that can act as 5-HT1A receptor agonists, for example, can lead to agents that decrease blood pressure and heart rate. cabidigitallibrary.org

Antimicrobial and Antifungal Studies of this compound Conjugates and Derivatives

The search for new antimicrobial agents is a global health priority due to rising antibiotic resistance. researchgate.net Cyclohexane and its derivatives have emerged as a promising class of compounds with potential antimicrobial and antifungal properties. cabidigitallibrary.orgresearchgate.net

Studies have shown that certain cyclohexane derivatives are active against Gram-positive bacteria, with their efficacy being comparable to established antibiotics. Lipophilicity, a property influenced by the cyclohexyl group, appears to be an important factor contributing to this antibacterial activity. cabidigitallibrary.org Molecular hybridization, which involves combining a cyclohexyl-containing scaffold with other known antimicrobial agents (like imidazole), is a strategy used to develop new compounds with enhanced activity. mdpi.comscispace.com

For example, various aminomethylated derivatives have been synthesized and tested. The substitution pattern on the molecule can significantly influence the spectrum of activity. Some derivatives show broad-spectrum activity, while others are more specific. researchgate.net Research on conjugates of metronidazole, an antibiotic, has shown that hybrid molecules can exhibit potent activity against bacteria like E. coli and P. aeruginosa. mdpi.com Similarly, studies on endophytic fungi have identified secondary metabolites containing cyclic structures that possess antifungal properties against pathogenic fungi like Rhizoctonia solani. nih.gov

Mechanisms of Action for Biologically Active Derivatives

Understanding the mechanism of action is crucial for the rational design of new drugs. For the biologically active derivatives of this compound, several mechanisms have been proposed or elucidated.

Receptor Antagonism: As seen with the NPY Y5-receptor antagonists, the derivative binds to the receptor and blocks the action of the natural ligand (neuropeptide Y). This prevents the downstream signaling that leads to effects like increased food intake. nih.gov

Enzyme Inhibition: Some derivatives function by inhibiting key enzymes. This can include the inhibition of enzymes in the classical complement pathway, leading to an anti-inflammatory effect, or the inhibition of dipeptidyl peptidase IV, relevant for the treatment of Type 2 Diabetes Mellitus. cabidigitallibrary.orgresearchgate.net

Disruption of Cellular Processes: In cancer cells, acetylated hybrid compounds have been shown to induce DNA damage and arrest the cell cycle at the G2/M phase, ultimately leading to cell death. nih.gov For antimicrobial activity, one proposed mechanism is the disruption of the bacterial cytoplasmic membrane, which blocks the transport of essential hydrophilic substances into the cell. cabidigitallibrary.org

Modulation of Protein-Protein Interactions: Some anticancer compounds work by disrupting the interaction between proteins that are critical for tumor survival. For example, some small molecules mimic one protein to block its interaction with another, such as the inhibition of the HDM2-p53 interaction. researchgate.net


Receptor Binding and Modulation Studies

The principal mechanism of action for gabapentinoid derivatives, such as Gabapentin (B195806), does not involve direct interaction with GABA receptors, despite their structural resemblance to the neurotransmitter GABA. nih.gov Instead, their primary target is the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). nih.govresearchgate.net

VGCCs are crucial for neuronal signaling, and the α2δ-1 subunit plays a significant role in the trafficking and function of these channels. nih.gov Following nerve injury, the expression levels of the α2δ-1 subunit are upregulated in the dorsal horn of the spinal cord, which is associated with the development of neuropathic pain. nih.gov

Derivatives of this compound, specifically the gabapentinoids, exhibit a high affinity for this α2δ-1 subunit. nih.gov This binding has several downstream effects:

Inhibition of Neurotransmitter Release: By binding to the α2δ-1 subunit, gabapentinoids inhibit the forward trafficking of the calcium channel complex to the presynaptic terminal. This action reduces the influx of calcium into the neuron, which in turn decreases the release of excitatory neurotransmitters like glutamate. researchgate.netresearchgate.net This reduction in neurotransmitter release is a key factor in their analgesic effects, as it dampens the transmission of pain signals. nih.gov

Anti-inflammatory Effects: Some studies suggest that gabapentinoids may also possess anti-inflammatory properties, which can help alleviate pain that is induced by inflammation. nih.gov

The binding and modulation effects are summarized in the table below.

Derivative ClassPrimary TargetMechanism of ActionConsequence
Gabapentinoidsα2δ-1 subunit of Voltage-Gated Calcium ChannelsInhibition of calcium influx at presynaptic terminalsReduced release of excitatory neurotransmitters (e.g., glutamate) researchgate.netresearchgate.net
GabapentinoidsDescending Noradrenergic SystemActivation of pain inhibitory pathwaysEnhanced endogenous pain suppression researchgate.net

Enzyme Inhibition and Activation Mechanisms

The interaction of this compound derivatives with enzymes is a less defined area of their mechanism of action compared to receptor binding.

Initial hypotheses suggested that gabapentinoids might exert their effects by increasing the synthesis of the inhibitory neurotransmitter GABA. nih.gov While some early findings pointed towards this possibility, subsequent and more detailed studies have not confirmed this as the primary mechanism of action. nih.gov Therefore, direct and significant enzyme activation related to GABA synthesis is not considered the main pathway for the therapeutic effects of the most well-known derivatives.

However, the core structure of this compound provides a versatile scaffold for the synthesis of derivatives with potential enzyme-inhibiting properties. Research into structurally related compounds demonstrates that modifications can lead to potent and specific enzyme inhibitors. For instance, studies on halo-substituted mixed ester/amide derivatives have shown them to be effective inhibitors of the enzyme urease. semanticscholar.org In one such study, a derivative, compound 4b , demonstrated significantly higher potency as a urease inhibitor than the standard inhibitor, thiourea. semanticscholar.org The kinetics of this inhibition were determined to be of a mixed type. semanticscholar.org

This suggests that while the primary gabapentinoid derivatives are not known for their enzyme-inhibiting action, the chemical backbone of this compound is amenable to the design of molecules that can target specific enzymes.

Derivative TypeTarget EnzymeEffect
Halo-substituted ester/amide derivativesUreaseInhibition semanticscholar.org

Conclusion and Future Perspectives

Summary of Current Research and Knowledge Gaps for Methyl 2-(1-aminocyclohexyl)acetate

Current research primarily focuses on this compound, often in its hydrochloride salt form, as a key building block in medicinal chemistry and pharmaceutical development. chemimpex.comlookchem.com Its utility is particularly noted in the synthesis of more complex molecules targeting neurological disorders and in the development of analgesics and anti-inflammatory drugs. chemimpex.com The hydrochloride form is favored for its enhanced solubility, a crucial property in drug formulation. chemimpex.com The compound also finds use in biochemical assays to study enzyme activity and in materials science for modifying polymer properties. chemimpex.com

Despite its established role as an intermediate, significant knowledge gaps remain. Detailed studies on the reaction kinetics and mechanistic pathways for its various syntheses are not extensively published. Furthermore, a comprehensive understanding of its pharmacological and toxicological profile as a standalone entity is lacking. While its use as a precursor is acknowledged, its own intrinsic biological activities are not well-documented in publicly available research. The majority of available information pertains to its supply for research and development purposes, with less emphasis on fundamental research into the compound itself. lookchem.commyskinrecipes.com

Emerging Trends and Novel Applications in Chemical Research

Emerging trends in chemical research point towards the broader application of cyclic β-amino acid esters, a class to which this compound belongs. These structures are increasingly recognized for their ability to impart conformational rigidity to peptides, enhancing their stability and binding affinity to biological targets. oup.com This is a critical area of research for developing new therapeutic peptides with improved drug-like properties. oup.comfrontiersin.org

Specifically for this compound, novel applications could emerge from its use in the construction of unique molecular scaffolds. Its structure is a valuable starting point for creating diverse chemical libraries for high-throughput screening in drug discovery. The development of efficient, stereoselective synthetic methods for this and related cyclic β-amino acid esters is an active area of research, as it would unlock access to a wider range of structurally complex and potentially bioactive molecules. nih.govacs.org

Interdisciplinary Research Opportunities Involving this compound

The unique structural features of this compound open up numerous avenues for interdisciplinary research.

Medicinal Chemistry and Pharmacology: Collaborative efforts can focus on designing and synthesizing novel drug candidates by incorporating the this compound scaffold. This could lead to the discovery of new treatments for a variety of diseases, leveraging the compound's potential to interact with biological systems. chemimpex.com

Materials Science and Polymer Chemistry: The amine and ester functionalities of this compound make it a candidate for modifying the surface properties of materials or for incorporation into polymer backbones. chemimpex.com Research in this area could lead to the development of new biocompatible materials for medical devices or advanced polymers with tailored mechanical and thermal properties.

Biocatalysis and Green Chemistry: Investigating the enzymatic synthesis or modification of this compound could lead to more sustainable and efficient production methods. This aligns with the growing emphasis on green chemistry principles in the chemical industry.

Challenges and Opportunities in the Synthesis and Application of this compound

Challenges:

A primary challenge in the broader application of this compound lies in the development of cost-effective and scalable synthetic routes. While it is commercially available from various suppliers for research purposes, large-scale production for potential industrial applications may require more efficient synthetic strategies. lookchem.combldpharm.com Another challenge is the limited public data on its full range of chemical reactivity and biological activity, which may hinder the exploration of new applications.

Opportunities:

Despite the challenges, significant opportunities exist. The development of novel synthetic methodologies, such as those employing ring-closing metathesis or other modern synthetic techniques, could provide more efficient access to this compound and its derivatives. nih.govacs.org There is a considerable opportunity to explore its potential in areas beyond its current use as a pharmaceutical intermediate. For instance, its application in the synthesis of novel ligands for catalysis or as a building block for functional materials remains largely untapped. The growing interest in cyclic peptides as therapeutics also presents a major opportunity, where this compound could serve as a key structural component to enhance peptide stability and efficacy. oup.comnih.gov

Q & A

Q. What are the common synthetic routes for Methyl 2-(1-aminocyclohexyl)acetate?

Q. How is the compound purified post-synthesis, and what analytical methods validate its purity?

  • Methodological Answer : Purification methods include column chromatography (silica gel, gradient elution) or recrystallization from solvents like ethanol. Purity is validated using HPLC (C18 column, UV detection) and thin-layer chromatography (TLC). For structural confirmation, 1^1H/13^13C NMR (e.g., δ ~1.4–2.2 ppm for cyclohexyl protons, δ ~3.6 ppm for methyl ester) and mass spectrometry (e.g., [M+H]+^+ at m/z 186) are critical .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR identifies the cyclohexyl (6H multiplet), methyl ester (3H singlet), and amino protons (1H broad). 13^13C NMR confirms carbonyl (C=O at ~170 ppm) and cyclohexyl carbons .
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1740 cm1^{-1} (ester C=O) .
  • MS : ESI-MS provides molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodological Answer :
  • Temperature : Controlled reflux (e.g., 70–80°C) minimizes side reactions like hydrolysis of the ester group .
  • Catalyst Screening : Testing alternatives to H₂SO₄ (e.g., p-toluenesulfonic acid) may enhance selectivity .
  • Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates in multi-step syntheses .
  • Kinetic Studies : Monitoring reaction progress via TLC or in-situ IR helps identify optimal stopping points .

Q. How should researchers address contradictions in spectral data during characterization?

  • Methodological Answer :
  • Replicate Experiments : Confirm reproducibility to rule out experimental error.
  • Cross-Reference Databases : Compare NMR/MS data with PubChem or ECHA entries .
  • Stereochemical Analysis : Use 2D NMR (COSY, NOESY) to resolve cyclohexyl ring chair vs. boat conformers, which may cause splitting discrepancies .

Q. What mechanistic insights explain the formation of byproducts in the synthesis of this compound?

  • Methodological Answer :
  • Ester Hydrolysis : Traces of water in methanol can hydrolyze the ester to 2-(1-aminocyclohexyl)acetic acid, detectable via LC-MS .

  • Cyclohexyl Ring Rearrangement : Acidic conditions may induce chair-to-chair flipping or partial ring opening, leading to isomers. X-ray crystallography (e.g., C2/c space group analysis) helps identify such impurities .

    • Data Table : Common Byproducts and Mitigation Strategies
ByproductFormation CauseMitigation
Hydrolyzed acidResidual H₂OUse anhydrous MeOH, molecular sieves
IsomersRing rearrangementLower reaction temperature

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposition occurs >150°C (TGA data). Store at 2–8°C in amber vials to prevent ester hydrolysis .
  • Light Sensitivity : UV exposure may degrade the amino group; stability studies using accelerated light testing (ICH Q1B) are recommended.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.